ethyl 2-[[2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activity
Research has shown that derivatives of [1,2,4]triazolo[1,5-c]quinazoline, a related compound, exhibit significant antimicrobial and antifungal activities. These compounds have been effective against various strains of bacteria and fungi, suggesting potential applications in treating infectious diseases (Hassan, 2013).
Antibacterial Properties
Another study on 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones, a structurally similar group, revealed high antibacterial activity against Staphylococcus aureus. These findings indicate the potential use of such compounds in developing new antibacterial agents (Bilyi et al., 2015).
Antitumor Activity
Compounds structurally related to ethyl 2-[[2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate have shown promise in antitumor applications. A study demonstrated that certain derivatives exhibited significant antitumor activity, pointing towards their potential use in cancer therapy (Markosyan et al., 2015).
Synthesis and Structural Analysis
Extensive research has been conducted on the synthesis and structural analysis of various [1,2,4]triazolo[1,5-c]quinazoline derivatives. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (El-Sherief et al., 1983).
Potential for CNS Impact
Derivatives of [1,2,4]triazolo[1,5-c]quinazoline have been studied for their potential impact on the central nervous system (CNS). This suggests possible applications in neurological or psychiatric disorders, although more research is needed in this area (Maliszewska-Guz et al., 2005).
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound exerts a wide range of molecular and cellular effects.
Properties
IUPAC Name |
ethyl 2-[[2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-2-30-21(29)14-31-23-25-19-10-6-4-8-17(19)22-26-20(27-28(22)23)12-11-15-13-24-18-9-5-3-7-16(15)18/h3-10,13,24H,2,11-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQBKJKKEDTXQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)CCC4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.